15(R)-15-methyl Prostaglandin F2alpha methyl ester

Descripción general

Descripción

15®-15-methyl Prostaglandin F2alpha methyl ester is a synthetic analog of the naturally occurring prostaglandin F2alpha. Prostaglandins are lipid compounds that perform hormone-like functions in the body, playing crucial roles in various physiological processes such as inflammation, smooth muscle function, and the regulation of the reproductive system . This specific compound is designed to mimic the effects of prostaglandin F2alpha with enhanced stability and potency.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 15®-15-methyl Prostaglandin F2alpha methyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic total synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and yield . Key steps include:

Baeyer–Villiger monooxygenase (BVMO)-catalyzed oxidation: This step introduces the necessary oxygen functionalities with high enantioselectivity.

Ketoreductase (KRED)-catalyzed reduction: This step ensures the correct stereochemistry at critical positions.

Copper (II)-catalyzed regioselective p-phenylbenzoylation: This step protects specific hydroxyl groups to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of biocatalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: 15®-15-methyl Prostaglandin F2alpha methyl ester undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

Reduction: Conversion of carbonyl groups to hydroxyl groups.

Substitution: Replacement of specific functional groups with others to modify the compound’s properties.

Common Reagents and Conditions:

Oxidizing agents: Such as Baeyer–Villiger monooxygenase for selective oxidation.

Reducing agents: Such as ketoreductase for stereoselective reduction.

Protecting groups: Such as p-phenylbenzoyl chloride for regioselective protection.

Major Products: The major products formed from these reactions include various hydroxylated and carbonylated derivatives of the original compound, which can be further modified for specific applications .

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound : 15(R)-15-methyl Prostaglandin F2alpha methyl ester serves as a model compound for studying the synthesis and reactivity of prostaglandins. Its structure allows researchers to investigate the stereochemical aspects of prostaglandin synthesis and modification.

- Synthetic Routes : The compound can be synthesized through various methods, including chemoenzymatic total synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and yield .

Biology

- Cellular Signaling : Research has focused on the role of this compound in cellular signaling pathways. It interacts with the prostaglandin F2α receptor to influence various physiological processes, including inflammation and reproductive functions .

- Gene Expression : Studies indicate that this compound affects gene expression related to luteolysis and uterine contractions, demonstrating its potential in reproductive biology .

Medicine

- Reproductive Health : This compound has been explored for its therapeutic effects in reproductive health. It has been used in clinical settings to induce labor and manage postpartum hemorrhage due to its ability to stimulate uterine contractions .

- Abortion Induction : Clinical studies have shown that vaginal suppositories containing this compound can effectively induce abortion in early pregnancy, with varying success rates depending on dosage .

| Study | Dosage | Success Rate | Side Effects |

|---|---|---|---|

| Study 1 | 3 mg | 53% (10 out of 18 aborted) | Diarrhea, vomiting |

| Study 2 | Varies | Not specified | Minor side effects reported |

Industry

- Pharmaceutical Development : The compound is utilized in the pharmaceutical industry as a reference standard in analytical chemistry. Its unique properties make it suitable for developing new drugs targeting prostaglandin pathways .

- Research Applications : It is also employed in various experimental setups to understand the biochemical mechanisms underlying prostaglandin actions in different tissues .

Mecanismo De Acción

The compound exerts its effects by binding to specific prostaglandin receptors, particularly the FP receptor (prostaglandin F2alpha receptor). This interaction triggers a cascade of intracellular signaling pathways involving G-proteins, leading to various physiological responses such as smooth muscle contraction and regulation of inflammation . The molecular targets and pathways involved include the activation of Gq proteins and subsequent activation of downstream effectors like phospholipase C .

Comparación Con Compuestos Similares

Prostaglandin F2alpha (PGF2alpha): The naturally occurring counterpart with similar biological functions but lower stability.

Carboprost: A synthetic analog used clinically to treat postpartum hemorrhage.

Latanoprost: Another synthetic analog used primarily in the treatment of glaucoma.

Uniqueness: 15®-15-methyl Prostaglandin F2alpha methyl ester is unique due to its enhanced stability and potency compared to its natural counterpart. Its specific stereochemistry and functional group modifications provide improved receptor binding affinity and selectivity, making it a valuable tool in both research and clinical settings .

Actividad Biológica

Overview

15(R)-15-methyl Prostaglandin F2alpha methyl ester is a synthetic analog of the naturally occurring prostaglandin F2alpha (PGF2α). Prostaglandins are bioactive lipid compounds that play critical roles in various physiological processes, including inflammation, smooth muscle contraction, and reproductive functions. This compound is particularly notable for its application in reproductive health and its potential therapeutic effects in managing conditions such as postpartum hemorrhage and abortion.

Target Receptors

The primary target of this compound is the prostaglandin F2α receptor (FP receptor). Upon binding to this receptor, the compound initiates a cascade of intracellular signaling pathways that lead to various biological effects.

Biochemical Pathways

The interaction with FP receptors triggers luteolytic activity and stimulates the release of oxytocin, which is crucial for uterine contractions during labor and delivery. The compound influences several biochemical pathways, including:

- Cell signaling : Modulates pathways involved in inflammation and smooth muscle contraction.

- Gene expression : Alters transcriptional activity related to reproductive functions.

- Metabolic effects : Influences cellular metabolism, particularly in uterine tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a relatively short half-life similar to that of PGF2α, which is approximately 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma. This rapid metabolism necessitates careful consideration of dosing regimens in clinical applications.

Table 1: Summary of Biological Effects

Case Studies

-

Clinical Efficacy in Abortion

A study involving 15 pregnant women administered a vaginal suppository containing 3 mg of 15(S)-15-methyl Prostaglandin F2alpha methyl ester reported a 73% abortion rate within the first trimester. However, side effects were significant, with many patients experiencing gastrointestinal disturbances and changes in blood pressure . -

Postpartum Hemorrhage Management

In a comparative study between methylergonovine and 15-methyl PGF2α for managing postpartum hemorrhage, the latter demonstrated a statistically significant reduction in blood loss at four hours post-delivery compared to methylergonovine. The study concluded that 15-methyl PGF2α is more efficacious for controlling blood loss during the third stage of labor .

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential beyond reproductive health:

- Anti-inflammatory Properties : Some studies suggest that prostaglandins may exert anti-inflammatory effects through modulation of immune responses. For instance, interactions with NF-kB pathways have been observed .

- Marine Biology Applications : Research has also explored the occurrence and role of prostaglandins in marine organisms, indicating potential ecological functions that warrant further investigation .

Propiedades

IUPAC Name |

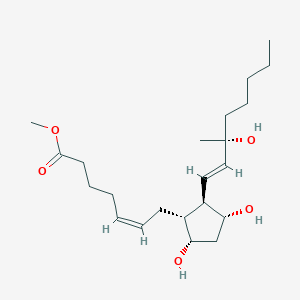

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOAAFKJZXJFP-IFMFXUMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.